Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

説明

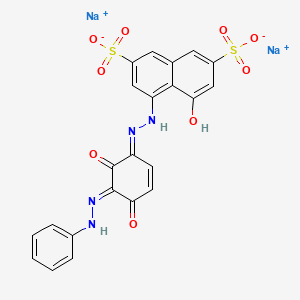

4-((2,4-ジヒドロキシ-3-(フェニルアゾ)フェニル)アゾ)-5-ヒドロキシナフタレン-2,7-ジスルホン酸二ナトリウムは、合成されたアゾ染料です。アゾ染料は、鮮やかな色を生み出す1つ以上のアゾ基(-N=N-)の存在によって特徴付けられます。この特定の化合物は、明るい赤色で知られており、繊維、食品、化粧品など、さまざまな産業用途で一般的に使用されています。

特性

CAS番号 |

93940-02-4 |

|---|---|

分子式 |

C22H14N4Na2O9S2 |

分子量 |

588.5 g/mol |

IUPAC名 |

disodium;4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O9S2.2Na/c27-18-7-6-16(22(29)21(18)26-23-13-4-2-1-3-5-13)24-25-17-10-14(36(30,31)32)8-12-9-15(37(33,34)35)11-19(28)20(12)17;;/h1-11,23,25,28H,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b24-16+,26-21+;; |

InChIキー |

WQDAJUQNWOPBCY-WLXQOEACSA-L |

異性体SMILES |

C1=CC=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])/C2=O.[Na+].[Na+] |

正規SMILES |

C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])C2=O.[Na+].[Na+] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-((2,4-ジヒドロキシ-3-(フェニルアゾ)フェニル)アゾ)-5-ヒドロキシナフタレン-2,7-ジスルホン酸二ナトリウムの合成は、通常、ジアゾ化反応に続いてアゾカップリングが行われます。このプロセスは、亜硝酸の存在下でアニリンなどの芳香族アミンをジアゾ化することから始まります。これにより、ジアゾニウム塩が生成され、その後、アルカリ性条件下でナフトール誘導体とカップリングしてアゾ染料を生成します。

工業生産方法

工業的な設定では、この化合物の製造は、一貫した品質と収率を確保するために、連続フロー反応器を使用してスケールアップされます。反応条件は、温度、pH、反応物の濃度など、製造プロセスを最適化し、副生成物を最小限に抑えるために注意深く制御されます。

化学反応の分析

科学研究への応用

4-((2,4-ジヒドロキシ-3-(フェニルアゾ)フェニル)アゾ)-5-ヒドロキシナフタレン-2,7-ジスルホン酸二ナトリウムは、科学研究で幅広い用途があります。

化学: さまざまなpH環境での色の変化特性により、pH指示薬として使用されます。

生物学: 細胞成分を可視化するための顕微鏡観察における染色技術で使用されます。

医学: さまざまな生体分子に結合する能力により、薬物送達システムでの潜在的な用途が調査されています。

産業: 繊維産業では染料として、食品産業では着色剤として、化粧品産業では製品の色付けに使用されます。

科学的研究の応用

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

Industry: Utilized in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

作用機序

類似の化合物との比較

4-((2,4-ジヒドロキシ-3-(フェニルアゾ)フェニル)アゾ)-5-ヒドロキシナフタレン-2,7-ジスルホン酸二ナトリウムは、その特定の構造と特性によりユニークです。類似の化合物には以下が含まれます。

4-((2,4-ジヒドロキシフェニル)アゾ)ベンゼンスルホン酸二ナトリウム: 同様の用途を持つ別のアゾ染料ですが、スペクトル特性が異なります。

4-((2-ヒドロキシ-3-(フェニルアゾ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム: ヒドロキシル基の位置が異なり、反応性と色が異なります。

4-((2,4-ジヒドロキシ-3-(フェニルアゾ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム: 構造は似ていますが、スルホン酸基が異なり、溶解性と産業用途に影響を与えます。

この化合物は、さまざまな科学的および産業的用途で貴重なものにする、特定の官能基の組み合わせによって際立っています。

類似化合物との比較

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structure and properties. Similar compounds include:

Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar applications but different spectral properties.

Disodium 4-((2-hydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Differing in the position of the hydroxyl group, affecting its reactivity and color.

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Similar in structure but with variations in the sulphonate groups, influencing its solubility and industrial applications.

This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。